molecular formula C9H12O2S B6307632 5-Ethyl-thiophene-3-carboxylic acid ethyl ester CAS No. 19163-51-0

5-Ethyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B6307632
CAS No.: 19163-51-0
M. Wt: 184.26 g/mol
InChI Key: MVPSZUFERPYNCD-UHFFFAOYSA-N
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Description

5-Ethyl-thiophene-3-carboxylic acid ethyl ester is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its ethyl substitution at the 5-position and an ester functional group at the 3-position. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester typically involves the esterification of 5-Ethyl-thiophene-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid ethyl ester
  • Thiophene-3-carboxylic acid ethyl ester
  • 5-Methyl-thiophene-3-carboxylic acid ethyl ester

Uniqueness

5-Ethyl-thiophene-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position can affect the compound’s electronic properties and steric interactions, making it distinct from other thiophene derivatives .

Properties

IUPAC Name

ethyl 5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPSZUFERPYNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290967
Record name Ethyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19163-51-0
Record name Ethyl 5-ethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19163-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-ethyl-thiophene-3-carboxylic acid ethyl ester (2.5 g, 12.5 mmol) was added to a suspension of t-butyl nitrite (18.8 mmol) and copper (II) bromide (15.1 mmol) in ethanol (120 mL). The reaction mixture was stirred for 15 minutes then saturated aqueous ammonium chloride (7 mL) was added and the mixture stirred for a further 15 minutes. The solvent was removed under vacuum and product partitioned between diethyl ether and water. The organic layer was dried over magnesium sulphate, filtered and the solvent removed. The product was purified by column chromatography on silica, eluting with 0%-10% ethyl acetate in cyclohexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (1.2 g). 1H NMR (400 MHz, CHCl3-d): δ 7.9 (s, 1H), 7.2 (s, 1H), 3.4 (q, 2H), 2.8 (q, 2H), 1.4 (m, 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
18.8 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper (II) bromide
Quantity
15.1 mmol
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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